molecular formula C9H8ClF6N B13463241 N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride

N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride

Cat. No.: B13463241
M. Wt: 279.61 g/mol
InChI Key: YRNPXRVRHZCUDY-UHFFFAOYSA-N
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Description

N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)aniline
  • 2,5-Bis(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

N-methyl-3,5-bis(trifluoromethyl)aniline monohydrochloride stands out due to the presence of both methyl and trifluoromethyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.

Properties

Molecular Formula

C9H8ClF6N

Molecular Weight

279.61 g/mol

IUPAC Name

N-methyl-3,5-bis(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C9H7F6N.ClH/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4,16H,1H3;1H

InChI Key

YRNPXRVRHZCUDY-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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